4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Supramolecular Synthons and Crystal Structures
Research on closely related 1,2,4-triazole-3-thione compounds, including derivatives like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has highlighted their crystal structures, energetic, and Hirshfeld surface analysis. These compounds demonstrate significant dispersion components in their lattice energy calculations, with coulombic terms also playing a crucial role in the total energy. The interaction energies, particularly for inversion dimers involving N–H⋯S=C hydrogen bonds, underscore the coulombic energy component's dominant contribution to packing stabilization. Such studies are critical for understanding the solid-state structures of these compounds, which could have implications for their application in material science and pharmaceuticals (Saeed et al., 2019).
Physicochemical and Biological Properties
Further investigations into 1,2,4-triazole derivatives, including those with 3,4,5-trimethoxyphenyl groups, have explored their synthesis, physicochemical properties, and preliminary pharmacological screenings. These screenings suggest potential antitumor, antiinflammatory, and antioxidant activities. Such findings are pivotal for the development of new therapeutic agents, indicating a wide range of potential medical applications for these compounds (Sameluk & Kaplaushenko, 2015).
Synthesis and Environmental Applications
Another study focused on the environmentally benign and efficient synthesis of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, achieving high yields through reactions mediated by indium trichloride in aqueous media. This approach underscores the compound's potential for diverse applications, including its role in green chemistry and environmental sustainability (Yang et al., 2006).
Antimicrobial and Antitumor Activities
There has also been significant interest in exploring the antimicrobial and antitumor activities of 1,2,4-triazole derivatives. Synthesis and evaluation of these compounds have led to the identification of potential antimicrobial agents. This line of research is crucial for developing new treatments against resistant strains of bacteria and cancer cells, demonstrating the broad scope of applications for 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives in therapeutic development (Samelyuk & Kaplaushenko, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Therefore, the presence of 3,4,5-trimethoxyphenyl was a favorable substitution for inhibitory activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways related to cancerous cell lines .
Result of Action
Compounds with similar structures have been known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
properties
IUPAC Name |
4-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,19,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJRUNKJAFMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352004 | |
Record name | 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
CAS RN |
70452-47-0 | |
Record name | 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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